Carbidopa Ethyl Ester

Catalog No.
S1551483
CAS No.
91908-71-3
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbidopa Ethyl Ester

CAS Number

91908-71-3

Product Name

Carbidopa Ethyl Ester

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN

Synonyms

α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic Acid Ethyl Ester; α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN

Quality Control and Assurance:

  • CEE serves as an impurity marker during the manufacturing process of Carbidopa, a drug commonly used in combination with Levodopa to treat Parkinson's disease. Its presence in the final Carbidopa product indicates potential deviations from the desired production process and helps ensure the quality and consistency of the medication [].

Precursor for Drug Development:

  • CEE acts as a prodrug to Carbidopa. A prodrug is a chemical compound that undergoes transformation within the body to release its active form. In this case, CEE is converted to Carbidopa through a specific chemical reaction [, ].

Carbidopa Ethyl Ester is a chemical compound recognized for its role as a precursor to Carbidopa, which is extensively utilized in the treatment of Parkinson’s disease. The molecular formula of Carbidopa Ethyl Ester is C12H18N2O4, with a molecular weight of 254.28 g/mol. This compound primarily functions as an inhibitor of the enzyme aromatic amino acid decarboxylase, which is crucial for the conversion of levodopa to dopamine in the central nervous system. By inhibiting this conversion in peripheral tissues, Carbidopa Ethyl Ester enhances the availability of levodopa for absorption in the central nervous system, thereby improving therapeutic outcomes for patients with Parkinson’s disease.

Essential for its conversion into Carbidopa and other derivatives. Key types of reactions include:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.

The primary product from these reactions is Carbidopa, which is utilized in combination with levodopa for therapeutic purposes.

Carbidopa Ethyl Ester exhibits significant biological activity through its inhibition of aromatic amino acid decarboxylase. This inhibition affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine. As a result, the compound increases the availability of levodopa in the central nervous system, leading to enhanced dopamine production. Additionally, research indicates that Carbidopa can inhibit T cell activation, suggesting potential immunosuppressive properties .

Several methods have been developed for synthesizing Carbidopa Ethyl Ester:

  • Oxaziridine Reaction: This method involves reacting oxaziridine with methyldopa ester to produce methyldopa imido ester, followed by hydrolysis to yield Carbidopa. The process utilizes 3,3-dimethyl oxaziridine as a key reagent .
  • Enantioselective Synthesis: A highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate can be employed to synthesize l-Carbidopa efficiently.
  • Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry: This analytical technique is used for developing bioanalytical methods that simultaneously quantify levodopa, levodopa methyl ester, and Carbidopa in human plasma samples.

Carbidopa Ethyl Ester has several applications across various fields:

  • Neurology: It is primarily used in managing Parkinson’s disease by inhibiting peripheral conversion of levodopa to dopamine, thus enhancing its central nervous system absorption.
  • Pharmaceutical Industry: The compound serves as a reference standard during quality control and quality assurance processes in the production of Carbidopa formulations.
  • Analytical Chemistry: It is utilized in developing new bioanalytical methods for monitoring drug levels and ensuring therapeutic efficacy.
  • Investigational Oncology: There are ongoing studies exploring its potential role in modulating immune responses for cancer therapies .

Studies involving Carbidopa Ethyl Ester indicate that it interacts primarily with aromatic amino acid decarboxylase. This interaction significantly affects the pharmacokinetics of levodopa, enhancing its bioavailability and reducing side effects associated with peripheral dopamine production. Moreover, ongoing research suggests potential immunomodulatory effects that could be beneficial in cancer treatment contexts .

Carbidopa Ethyl Ester shares similarities with several compounds used in neurological treatments and research. Here are some notable comparisons:

Compound NameSimilarityUnique Aspect
LevodopaPrecursor to dopamineDirectly converted to dopamine; crosses blood-brain barrier more effectively than Carbidopa Ethyl Ester.
MethyldopaAntihypertensive agentPrimarily used for hypertension; different therapeutic focus compared to Parkinson's disease treatment.
BenserazideDOPA decarboxylase inhibitorSimilar mechanism but less commonly used; may have different side effect profiles.
EntacaponeCOMT inhibitorWorks on a different enzymatic pathway; used in conjunction with levodopa and Carbidopa for enhanced efficacy.

Carbidopa Ethyl Ester's unique role as a precursor and its specific enzymatic interactions distinguish it from these similar compounds, particularly in its targeted application for Parkinson’s disease management .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.8

Appearance

Yellow Solid

Melting Point

>140°C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types